α-Halocarbonsäure-Derivate

Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of halogen atoms (such as chlorine, bromine, or iodine) attached to the α-carbon atom adjacent to the carboxyl group (-COOH). These derivatives exhibit diverse chemical properties and reactivities due to the presence of both the carboxylic acid functional group and the halide substituent. They are widely used in various applications including synthetic chemistry, pharmaceuticals, and materials science.

In synthetic chemistry, alpha-halocarboxylic acids serve as key intermediates for the preparation of more complex molecules through various reactions such as nucleophilic substitution or condensation reactions. Their reactivity can be finely tuned by the nature of the halogen substituent, making them versatile building blocks in organic synthesis.

In pharmaceuticals, these derivatives find applications in the development of drugs that require specific functional groups for bioavailability and pharmacological activity. For instance, they can act as precursors in the synthesis of prodrugs or intermediates in the construction of targeted drug delivery systems.

Overall, alpha-halocarboxylic acid derivatives play a crucial role in both academic research and industrial applications due to their unique chemical properties and wide-ranging utility.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

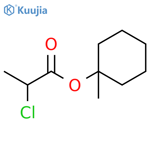

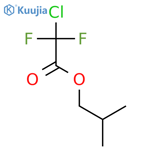

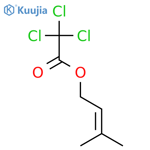

|

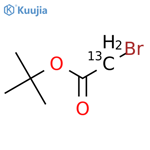

tert-Butyl Bromoacetate-13C | 1173022-29-1 | C6H11BrO2 |

|

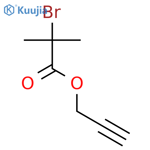

Propargyl 2-bromoisobutyrate | 40630-86-2 | C7H9BrO2 |

|

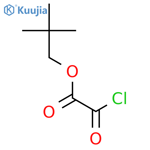

Neopentyl 2-Chloro-2-oxoacetate | 209848-82-8 | C7H11ClO3 |

|

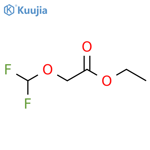

Acetic acid, difluoromethoxy-, ethyl ester | 101068-10-4 | C5H8F2O3 |

|

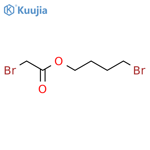

4-Bromobutyl 2-bromoacetate | 180386-87-2 | C6H10Br2O2 |

|

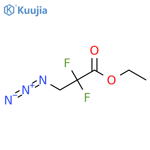

Ethyl 3-azido-2,2-difluoropropanoate | 1403948-00-4 | C5H7F2N3O2 |

|

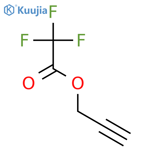

prop-2-yn-1-yl 2,2,2-trifluoroacetate | 7556-82-3 | C5H3F3O2 |

|

1-Methylcyclohexyl 2-chloropropanoate | 142909-04-4 | C10H17ClO2 |

|

2-Methylpropyl chloro(difluoro)acetate | 167308-44-3 | C6H9ClF2O2 |

|

Trichloroacetic acid, 3-methylbut-2-enyl ester | 96546-89-3 | C7H9Cl3O2 |

Verwandte Literatur

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

Empfohlene Lieferanten

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte